2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a dichloromethyl group and a phenyl group attached to the oxadiazole ring
Mechanism of Action
Target of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact target can vary depending on the specific derivative and its molecular structure.
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets due to their versatile structure . The dichloromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes or proteins.
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biochemical processes, including protein synthesis, enzyme activity, and cell division
Pharmacokinetics
The dichloromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution . The oxadiazole ring could also be metabolized by various enzymes, affecting the compound’s bioavailability .
Result of Action
Oxadiazole derivatives are known to exhibit various biological activities, potentially leading to cell death in bacteria, fungi, or cancer cells . The exact effects can vary depending on the specific derivative and its molecular structure.
Action Environment
The action of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability and efficacy could be affected by changes in pH or temperature. The presence of other molecules could also influence the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with dichloromethyl ketones in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other oxadiazoles with different substituents, such as 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole or 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole.
Uniqueness: The presence of the dichloromethyl group in this compound imparts specific chemical and biological properties that distinguish it from other oxadiazoles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(dichloromethyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)9-13-12-8(14-9)6-4-2-1-3-5-6/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUODGXHELFEINS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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